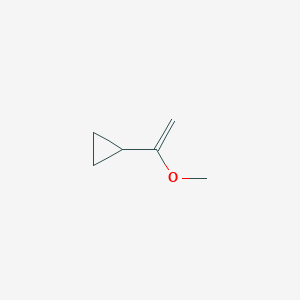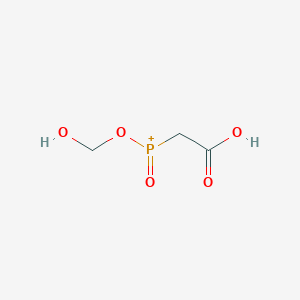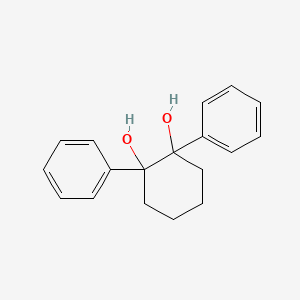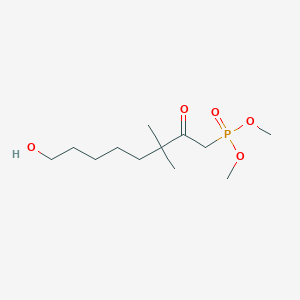
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is an organic compound that contains a phosphonate group. It is composed of 43 atoms, including 25 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 8-hydroxy-3,3-dimethyl-2-oxooctyl chloride with dimethyl phosphite under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxoheptylphosphonate: Similar structure but lacks the hydroxyl group.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms instead of the hydroxyl group.
Uniqueness
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group in its structure
Properties
CAS No. |
68382-92-3 |
|---|---|
Molecular Formula |
C12H25O5P |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-8-hydroxy-3,3-dimethyloctan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-12(2,8-6-5-7-9-13)11(14)10-18(15,16-3)17-4/h13H,5-10H2,1-4H3 |
InChI Key |
DINAUKAOUMUZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCO)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



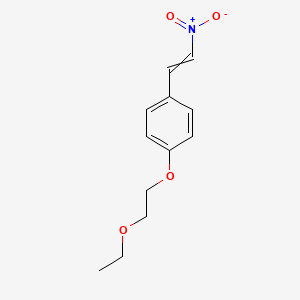
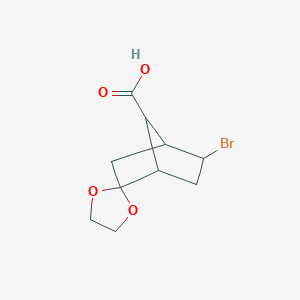
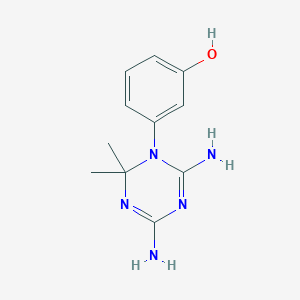
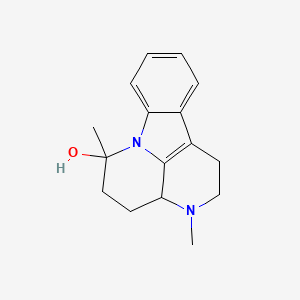
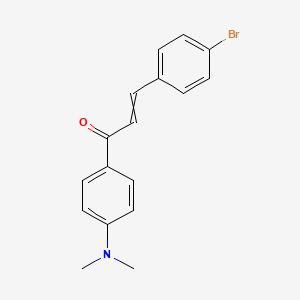
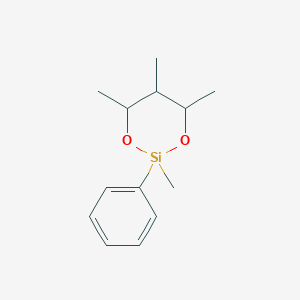
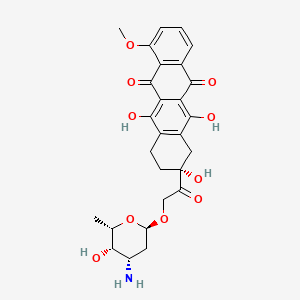
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
